molecular formula C19H20ClFN2O6S B3939640 1-(3-chlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate

1-(3-chlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate

Cat. No. B3939640
M. Wt: 458.9 g/mol
InChI Key: MOXAZCXSLLWQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Furthermore, it has been proposed that this compound may act by inhibiting various enzymes and signaling pathways involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 1-(3-chlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate. It has been reported to cause DNA damage, disrupt mitochondrial function, and induce oxidative stress in cancer cells. Moreover, this compound has been found to modulate various cellular processes such as cell cycle progression, cell migration, and invasion. In addition, it has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(3-chlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate in lab experiments is its potent anticancer activity. This compound has been found to exhibit activity against various cancer cell lines at low concentrations, making it a valuable tool for studying cancer biology. Moreover, this compound has been shown to have low toxicity towards normal cells, allowing for safe use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 1-(3-chlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate. One area of interest is the development of novel formulations and drug delivery systems that can enhance the solubility and bioavailability of this compound. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. In addition, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans. Finally, the potential use of this compound in combination therapy with other anticancer agents should be explored to enhance its therapeutic efficacy.

Scientific Research Applications

1-(3-chlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been reported to have antibacterial, antifungal, and antiviral properties. Moreover, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(4-fluorophenyl)sulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O2S.C2H2O4/c18-15-3-1-2-14(12-15)13-20-8-10-21(11-9-20)24(22,23)17-6-4-16(19)5-7-17;3-1(4)2(5)6/h1-7,12H,8-11,13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXAZCXSLLWQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Chlorophenyl)methyl]-4-(4-fluorophenyl)sulfonylpiperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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